Actagardin
Overview
Description
Actagardin is a tetracyclic lantibiotic, a type of polypeptide antibiotic produced by the fermentation of Actinoplanes strains. It contains one lanthionine and three overlapping beta-methyllanthionine bridges, forming a unique and complex molecular structure with significant antibiotic properties, especially against gram-positive bacteria (Zimmermann, Metzger, & Jung, 1995).
Synthesis Analysis
Actagardin is synthesized through the fermentation process of specific Actinoplanes strains. During its synthesis, certain derivatives and related compounds, such as Ala(0)-actagardine, are produced, providing insight into its complex biosynthesis pathway and the potential for variant generation (Malabarba, Landi, Pallanza, & Cavalleri, 1985).
Molecular Structure Analysis
Actagardin exhibits a rigid, compact globular shape based on its constraining bridging pattern. Its structure includes an N-terminal lanthionine ring and three intertwined C-terminal methyllanthionine rings, which contribute to its biological activity. The detailed molecular structure has been elucidated using NMR spectroscopy, revealing two distinct thioether ring systems that provide a structural basis for its function (Zimmermann & Jung, 1997).
Chemical Reactions and Properties
The chemical reactions associated with Actagardin primarily involve its interaction with bacterial cell walls, inhibiting murein biosynthesis, which is vital for bacterial growth and survival. The structure of Actagardin, particularly the presence of thioether rings and specific amino acid residues, plays a crucial role in its antibacterial mode of action. The compound can undergo chemical transformations under specific conditions, leading to the formation of derivatives with varying antibacterial activities (Vériest et al., 1999).
Physical Properties Analysis
The physical properties of Actagardin, such as solubility, stability, and molecular geometry, are influenced by its unique chemical structure. These properties are essential for its biological activity and interaction with bacterial cells. Detailed analysis of its physical properties contributes to understanding its mechanism of action and potential applications (Malabarba et al., 1990).
Chemical Properties Analysis
Actagardin's chemical properties, including its reactivity, functional groups, and stereochemistry, play significant roles in its biological activity. The antibiotic's ability to form stable complexes with bacterial target sites is a critical aspect of its chemical properties, leading to the inhibition of vital bacterial processes (Kettenring, Malabarba, Vékey, & Cavalleri, 1990).
Scientific Research Applications
Applied Microbiology and Biotechnology
- Summary of the Application : Actagardin, a lantibiotic produced by the actinomycete Actinoplanes garbadinensis ATCC 31049, demonstrates antibacterial activity against important Gram-positive pathogens . This activity combined with its ribosomal synthesis makes it an attractive target for the generation of lantibiotic variants with improved biological activity .
- Methods of Application or Experimental Procedures : A variant generation system designed to allow the specific substitution of amino acids at targeted sites throughout the actagardin A peptide has been used to generate a comprehensive library by site-directed mutagenesis . Each amino acid in the actagardin A peptide, with the exception of residues involved in bridge formation, has been systematically substituted with all remaining 19 amino acids .
- Results or Outcomes : A total of 228 mutants have been engineered with 44 produced in good yield . The mutant V15F in particular demonstrates improved activity against a range of notable Gram-positive pathogens including Clostridium difficile, when evaluated alongside actagardine A .
Antibiotic Activity
- Summary of the Application : Actagardin, also known as gardimycin, is a tetracyclic peptide lantibiotic made by Actinoplanes brasiliensis . It has antibiotic activity that involves the inhibition of peptidoglycan, preferentially targeting gram negative bacteria .
Therapeutic Agent
- Summary of the Application : Actinobacterial lanthipeptides, including Actagardin, hold great potential as therapeutics . They show engaging biological activities and are small peptides with potential application as therapeutic agents .
- Results or Outcomes : Some members of this group show antibiotic activity against problematic drug-resistant pathogens and against a wide variety of viruses . Their biological activities are not restricted to antimicrobials, as their contribution to the treatment of cystic fibrosis, cancer, pain symptoms, control of inflammation, and blood pressure has been demonstrated .
Therapeutic Agent
- Summary of the Application : Actinobacterial lanthipeptides, including Actagardin, hold great potential as therapeutics . They show engaging biological activities and are small peptides with potential application as therapeutic agents .
- Results or Outcomes : Some members of this group show antibiotic activity against problematic drug-resistant pathogens and against a wide variety of viruses . Their biological activities are not restricted to antimicrobials, as their contribution to the treatment of cystic fibrosis, cancer, pain symptoms, control of inflammation, and blood pressure has been demonstrated .
Antibiotic Activity
Safety And Hazards
Future Directions
The untapped potential of actinobacterial lanthipeptides like Actagardin as therapeutic agents is being explored . Some members show antibiotic activity against problematic drug-resistant pathogens and against a wide variety of viruses . Their contribution to the treatment of cystic fibrosis, cancer, pain symptoms, control of inflammation, and blood pressure has been demonstrated .
properties
IUPAC Name |
(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWKVNVCUPIOMG-HWWYPGLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H132N20O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207893 | |
Record name | Gardimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1754.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gardimycin | |
CAS RN |
59165-34-3 | |
Record name | Gardimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gardimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.